Carbovir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

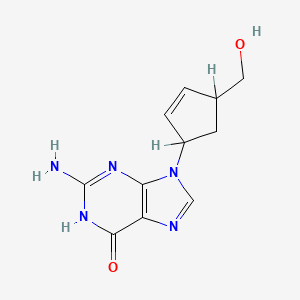

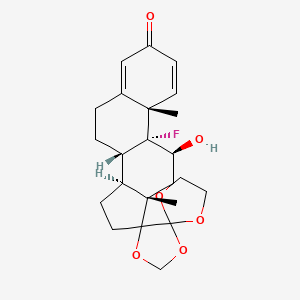

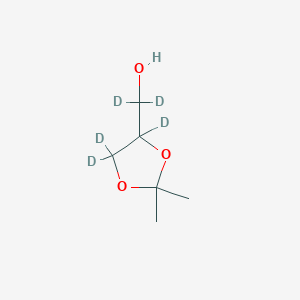

Carbovir is a nucleoside reverse transcriptase inhibitor analog of guanosine. This compound decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS.

Applications De Recherche Scientifique

Agent antiviral pour le traitement du VIH

Le Carbovir est un analogue de la guanosine nucléoside {svg_1} et a été identifié comme un puissant inhibiteur de la réplication du VIH-1 {svg_2}. Il est utilisé dans le traitement de l'infection à VIH {svg_3} {svg_4}.

Technologie ProTide

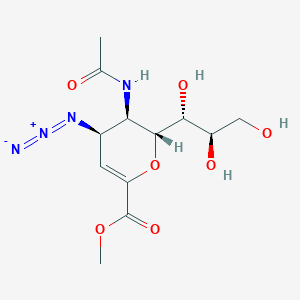

L'application de la technologie des pronucléotides (ProTide) au this compound a été explorée {svg_5} {svg_6}. Cette technologie améliore la puissance antivirale des médicaments {svg_7} {svg_8}.

Amélioration des niveaux de this compound triphosphate

L'application de la technologie ProTide au this compound s'est avérée augmenter les niveaux de this compound triphosphate dans les cellules {svg_9} {svg_10}. Cela pourrait potentiellement augmenter l'efficacité du médicament.

Puissance anti-VHB

La puissance anti-VHB (virus de l'hépatite B) du this compound peut être améliorée par la formation de ProTide {svg_11} {svg_12}. Cela en fait un candidat potentiel pour le traitement de l'hépatite B.

Analogues de phosphoramidate

Des recherches ont été menées sur la création d'analogues de phosphoramidate du this compound {svg_13} {svg_14}. Ces analogues pourraient potentiellement avoir des propriétés différentes ou améliorées.

Disposition pharmacocinétique

La disposition pharmacocinétique du this compound a été évaluée chez le singe cynomolgus {svg_15}. Cette recherche pourrait aider à comprendre comment le médicament est métabolisé et excrété.

Mécanisme D'action

Target of Action

Carbovir, also known as Abacavir, is a potent antiviral agent primarily used in the treatment of HIV . The primary target of this compound is the HIV-1 reverse transcriptase , an enzyme that plays a crucial role in the replication of the HIV virus .

Mode of Action

This compound is a synthetic carbocyclic nucleoside analogue . Once inside the cell, it is metabolized to its active form, This compound triphosphate (CBV-TP) . CBV-TP competes with the natural substrate, deoxyguanosine-5’-triphosphate (dGTP), for incorporation into the viral DNA . Once incorporated, it acts as a chain terminator, preventing the addition of further nucleotides and thus halting the replication of the viral DNA .

Biochemical Pathways

This compound’s active metabolite, CBV-TP, inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus . By blocking this enzyme, this compound disrupts the viral life cycle and prevents the virus from multiplying .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . After administration, this compound is rapidly metabolized to CBV-TP, with a terminal elimination half-life of 21.4 minutes . The total body clearance was found to be 55.2 ml/min per kg, which is within the range of hepatic blood flow . The volume of distribution at steady state was 1,123 ml/kg . The oral bioavailability of this compound was found to be 0.101 .

Result of Action

The incorporation of this compound into the viral DNA results in the termination of the DNA chain, thereby inhibiting the replication of the HIV virus . This leads to a decrease in viral load and retards or prevents the damage to the immune system .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Carbovir interacts with various enzymes and proteins within the cell. It is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . The product of this metabolism, CBV-TP, inhibits the HIV reverse transcriptase, an enzyme crucial for the replication of HIV .

Cellular Effects

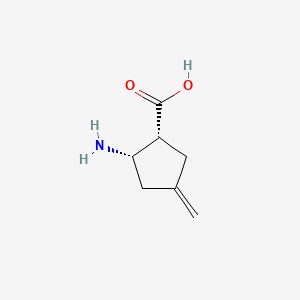

This compound has significant effects on cellular processes. It specifically inhibits the incorporation of nucleic acid precursors into DNA but does not affect the incorporation of radiolabeled precursors into RNA or protein . This suggests that the cytotoxicity of this compound is due to the inhibition of DNA synthesis .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its active metabolite, CBV-TP. This metabolite inhibits HIV reverse transcriptase, thereby preventing the replication of the virus . Additionally, this compound does not affect the metabolism of other antiretroviral drugs, such as AZT .

Temporal Effects in Laboratory Settings

The half-life of CBV-TP in cells is approximately 2.5 hours, similar to that of the 5’-triphosphate of zidovudine (AZT). Unlike the levels of the 5’-triphosphate of AZT, CBV-TP levels decline without evidence of a plateau . This suggests that the effects of this compound may change over time in laboratory settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized to CBV-TP by ADH and UGT enzymes . There is no evidence of the degradation of this compound by purine nucleoside phosphorylase .

Transport and Distribution

This compound is distributed to extravascular spaces, suggesting that it is transported within cells and tissues . The binding to plasma proteins is about 50% and is independent of the plasma this compound concentration .

Propriétés

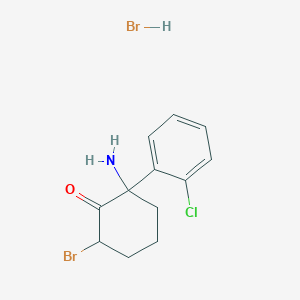

| { "Design of the Synthesis Pathway": "The synthesis pathway of Carbovir involves the conversion of 2,3-dideoxy-5-O-trityl-beta-D-ribofuranose to Carbovir through a series of chemical reactions.", "Starting Materials": [ "2,3-dideoxy-5-O-trityl-beta-D-ribofuranose", "Triethylamine", "Methanesulfonyl chloride", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "N,N-Dimethylformamide", "Sodium azide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: 2,3-dideoxy-5-O-trityl-beta-D-ribofuranose is reacted with triethylamine and methanesulfonyl chloride in N,N-dimethylformamide to form 2,3-dideoxy-5-O-trityl-beta-D-ribofuranosyl methanesulfonate.", "Step 2: Sodium azide is added to the reaction mixture from step 1 and the resulting mixture is stirred at room temperature for 24 hours to form 2,3-dideoxy-3-azido-5-O-trityl-beta-D-ribofuranosyl methanesulfonate.", "Step 3: The reaction mixture from step 2 is treated with hydrogen gas in the presence of palladium on carbon to form 2,3-dideoxy-3-amino-5-O-trityl-beta-D-ribofuranosyl methanesulfonate.", "Step 4: The reaction mixture from step 3 is treated with sodium bicarbonate and water to form 2,3-dideoxy-3-amino-5-O-trityl-beta-D-ribofuranose.", "Step 5: The reaction mixture from step 4 is treated with hydrochloric acid to remove the trityl protecting group and form 2,3-dideoxy-3-amino-beta-D-ribofuranose.", "Step 6: The reaction mixture from step 5 is treated with sodium hydride and ethyl acetate to form Carbovir." ] } | |

Numéro CAS |

118353-05-2 |

Formule moléculaire |

C11H13N5O2 |

Poids moléculaire |

247.25 g/mol |

Nom IUPAC |

2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |

InChI |

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1 |

Clé InChI |

XSSYCIGJYCVRRK-NKWVEPMBSA-N |

SMILES isomérique |

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO |

SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |

SMILES canonique |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |

Synonymes |

rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one; (+/-)-Carbovir; cis-Carbovir; GR 90352X; NSC 614846; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2alpha,5alpha)]- (9CI)](/img/no-structure.png)

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)